6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid
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Overview
Description
6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid is a faropenem. It is a conjugate acid of a 6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate.
Scientific Research Applications
Cytotoxic and Apoptosis-Inducing Properties
One notable application of compounds structurally related to 6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid is in the field of cancer research. For instance, triterpenoids such as 3beta,6beta-dihydroxyolean-12-en-27-oic acid, which bear structural similarities, have been identified as cytotoxic and apoptosis-inducing agents. These compounds, isolated from natural sources like the rhizome of Astilbe chinensis, show potential for cancer therapy due to their ability to induce cell death in cancer cells (Sun & Pan, 2004).
Bioisostere in Drug Design
Compounds similar to this compound also play a role in drug design as bioisosteres. For example, a study synthesized a compound as a bioisostere of a known aldose reductase inhibitor. This bioisostere exhibited significantly potent in vitro inhibition, suggesting its potential application in treating conditions like diabetes mellitus (Nicolaou et al., 2004).
Synthesis of Amino Acids and Peptidomimetics
The structural motif of this compound is valuable in the synthesis of novel amino acids and peptidomimetics. Research shows efficient synthesis pathways to create new δ-sugar amino acids using similar structures. These amino acids can be crucial in developing peptidomimetics with unique conformational structures, potentially useful in drug development (Defant et al., 2011).
Ionophore Synthesis for Metal Ion Transport
Related compounds have been synthesized and employed as carriers for active and competitive transport of alkali metal ions through liquid membranes. These studies contribute to the understanding of ion transport mechanisms and the development of ionophore-based technologies (Yamaguchi et al., 1988).
properties
Molecular Formula |
C12H15NO5S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
(5R,6R)-6-[(1S)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,11+/m0/s1 |
InChI Key |
HGGAKXAHAYOLDJ-ZSJKCOSDSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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